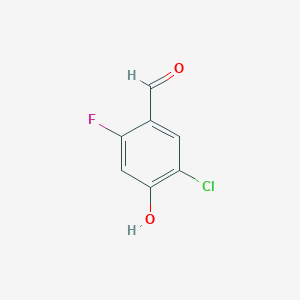

5-Chloro-2-fluoro-4-hydroxybenzaldehyde

Übersicht

Beschreibung

5-Chloro-2-fluoro-4-hydroxybenzaldehyde, also known as 2-chloro-6-fluoro-4-formylphenol, is a useful compound that can be applied as an organic building block throughout organic chemistry . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

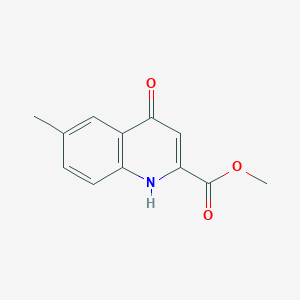

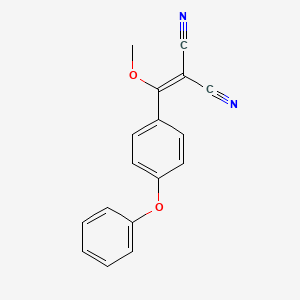

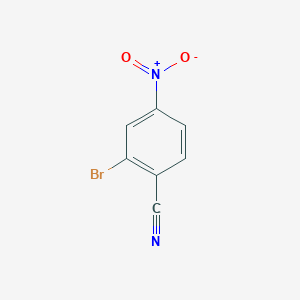

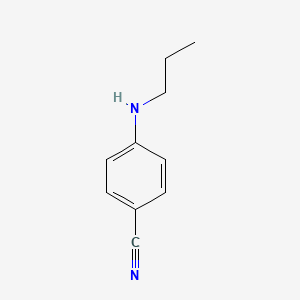

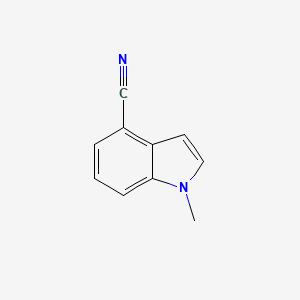

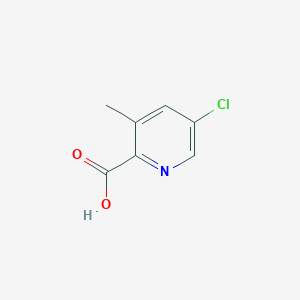

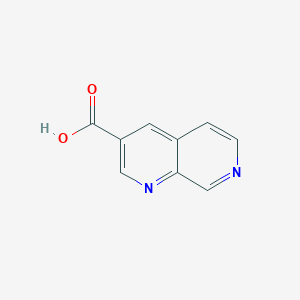

The synthesis of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde involves a Knoevenagel condensation reaction . It may be used in the synthesis of substituted α-cyanocinnamic acid . More detailed synthesis routes and methods are available.Molecular Structure Analysis

The molecular formula of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde is C7H4ClFO2, and its molecular weight is 174.56 . The structure of this compound is also available as a 2D Mol file .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde include a boiling point of 245.1±35.0 °C (Predicted), a density of 1.508±0.06 g/cm3 (Predicted), and a pKa of 6.75±0.23 (Predicted) .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

5-Chloro-2-fluoro-4-hydroxybenzaldehyde has been utilized in the synthesis of anticancer compounds. Lawrence et al. (2003) synthesized a series of fluorinated analogues of combretastatins, employing fluoro-substituted stilbenes derived from similar benzaldehydes, which demonstrated potent cell growth inhibitory properties (Lawrence et al., 2003).

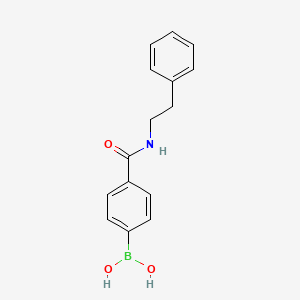

Chemosensor Development

Gao et al. (2014) developed a chemosensor for the detection of copper ions using derivatives of salicylaldehydes, which includes compounds related to 5-Chloro-2-fluoro-4-hydroxybenzaldehyde. This chemosensor demonstrated a color change upon the detection of Cu2+, making it useful for visual detection (Gao et al., 2014).

Synthesis of Herbicide Intermediates

Zhou Yu (2002) reported on the synthesis of herbicide intermediates using a compound structurally similar to 5-Chloro-2-fluoro-4-hydroxybenzaldehyde, showcasing its relevance in agricultural chemical development (Zhou Yu, 2002).

Development of Schiff-base Macrocyclic Complexes

Chen et al. (2014) explored the use of related benzaldehydes in creating Schiff-base macrocyclic complexes. These complexes have applications in areas like coordination chemistry and molecular engineering (Chen et al., 2014).

Antitumor Activity of Molybdenum(VI) Complexes

Hussein et al. (2014) conducted a study synthesizing dioxomolybdenum(VI) complexes with ligands derived from 5-chloro-2-hydroxybenzaldehyde, demonstrating significant antiproliferative activities, indicating potential applications in chemotherapy (Hussein et al., 2014).

Liquid Crystalline and Fire Retardant Molecules

Jamain et al. (2020) synthesized molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units, demonstrating liquid crystalline and fire retardant properties. Compounds like 5-chloro-2-hydroxybenzaldehyde were crucial in this synthesis, indicating its relevance in material science (Jamain et al., 2020).

Solubility Studies

Larachi et al. (2000) investigated the solubility and infinite dilution activity coefficient of compounds structurally similar to 5-chloro-2-fluoro-4-hydroxybenzaldehyde, contributing to understanding its physical and chemical properties (Larachi et al., 2000).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-chloro-2-fluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTPIXIKKYXDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-fluoro-4-hydroxybenzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)

![1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1358629.png)

![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)

![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)